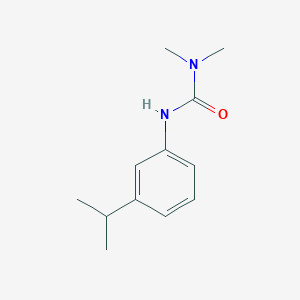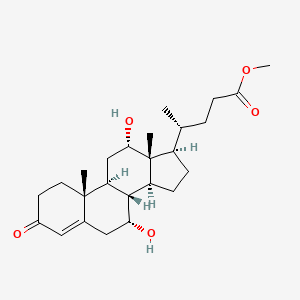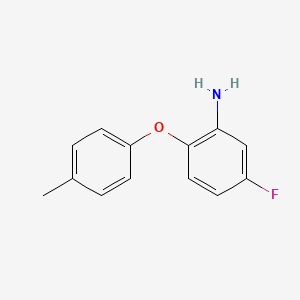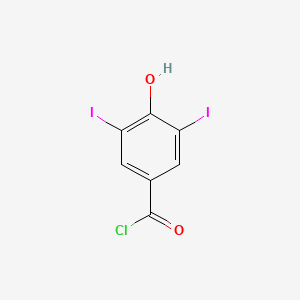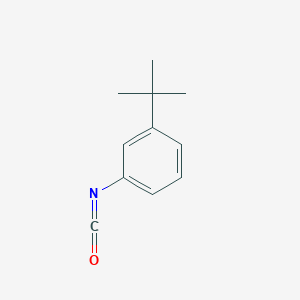
1-tert-Butyl-3-isocyanatobenzene
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Redox Shuttle Stability for Lithium-Ion Batteries
Research on 3,5-di-tert-butyl-1,2-dimethoxybenzene (DBDB), a compound with a structure somewhat analogous to 1-tert-Butyl-3-isocyanatobenzene, highlights its application in lithium-ion batteries as a redox shuttle additive for overcharge protection. The study investigated DBDB's electrochemical stability and found it to be less stable compared to its analog, indicating the importance of tert-butyl placement on stability and performance in battery applications (Zhang et al., 2010).
Novel Reactions and Complex Formation
The unique reactivity of tert-butyl-substituted compounds has been explored through various chemical transformations. For instance, a study demonstrated the carbene-induced transformation of a tri-tert-butyl-triphosphabenzene compound, revealing novel reaction pathways and the formation of unique complexes, underscoring the potential for 1-tert-Butyl-3-isocyanatobenzene in catalysis or as a ligand in organometallic chemistry (Clendenning et al., 2000).
Small Molecule Fixation
The fixation of small molecules like carbon dioxide and tert-butyl isocyanate by a bifunctional frustrated Lewis pair demonstrates the potential application of tert-butyl and isocyanate containing compounds in capturing and utilizing small molecules, potentially relevant for carbon capture technologies or synthetic applications (Theuergarten et al., 2012).
Anionic Polymerization
A study on the anionic polymerization of divinylbenzene and its isomers, including those with tert-butyl groups, illustrates the role these compounds can play in polymer science, potentially guiding the polymerization behavior of 1-tert-Butyl-3-isocyanatobenzene or its polymers (Tanaka et al., 2013).
Phase Transitions and Group Rotation
Investigations into the solid-solid phase transitions and rotation of tert-butyl and methyl groups in organic solids offer insights into the dynamic behavior of bulky substituents, which could inform the physical properties and applications of 1-tert-Butyl-3-isocyanatobenzene in materials science (Beckmann et al., 2017).
Propiedades
IUPAC Name |
1-tert-butyl-3-isocyanatobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2,3)9-5-4-6-10(7-9)12-8-13/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRZAUANPRGEST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl-3-isocyanatobenzene | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B3144458.png)
![Benzene, 4-[(4-butylphenyl)ethynyl]-2-fluoro-1-isothiocyanato-](/img/structure/B3144472.png)
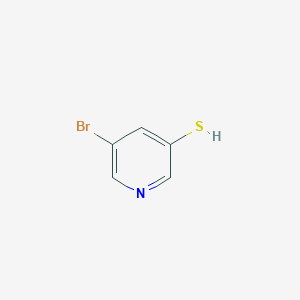

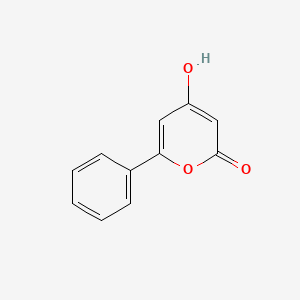
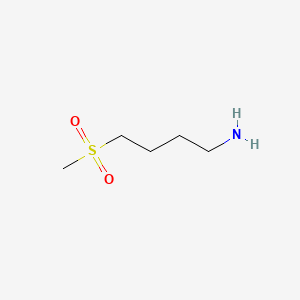


![1-(4'-Fluoro[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B3144511.png)
